molecular formula C18H20FN5O B11796746 N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline

N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline

Cat. No.: B11796746
M. Wt: 341.4 g/mol
InChI Key: KDKILADVTJHQBF-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative featuring a 4-fluorophenyl group, a methoxyaniline moiety, and an ethyl linker bridging the triazole core to the aniline group. Its structural complexity arises from the integration of aromatic, heterocyclic, and alkyl components, which collectively influence its physicochemical and biological properties. The 4-fluorophenyl group introduces electron-withdrawing effects, while the methoxy substituent on the aniline ring contributes electron-donating characteristics.

Properties

Molecular Formula

C18H20FN5O

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[3-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl]ethyl]-3-methoxyaniline

InChI

InChI=1S/C18H20FN5O/c1-25-15-4-2-3-14(11-15)21-10-9-16-22-18(24-23-16)17(20)12-5-7-13(19)8-6-12/h2-8,11,17,21H,9-10,20H2,1H3,(H,22,23,24)

InChI Key

KDKILADVTJHQBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCCC2=NC(=NN2)C(C3=CC=C(C=C3)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution can introduce new functional groups to the phenyl ring.

Scientific Research Applications

N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in substituents, linkers, or core heterocycles.

Compound Substituents Molecular Weight Key Structural Differences
Target Compound 4-fluorophenyl, ethyl linker, methoxyaniline Not provided Reference standard for comparison.
N-((3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline 4-fluorophenyl, methyl linker, methoxyaniline 327.36 Methyl linker reduces steric bulk; may lower lipophilicity (logP) compared to ethyl linker.
N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline 4-methoxyphenyl, methyl linker, methoxyaniline 339.39 Methoxy substituent replaces fluorine; electron-donating effects may alter receptor interactions.
N-[(Z)-2-[4-(4-Fluorophenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline 4-fluorophenyl, nitroethenyl linker, trifluoromethyl, methoxyaniline Not provided Nitroethenyl linker and trifluoromethyl group increase hydrophobicity and metabolic stability.

Pharmacological Potential

While direct bioactivity data for the target compound are absent, structural analogs suggest possible applications:

  • GPCR/Ion Channel Modulation : Triazole derivatives are frequently explored for receptor binding (e.g., L-742694 in , which targets neurokinin receptors) .
  • Antimicrobial/Anticancer Activity : Nitro and trifluoromethyl groups in analogs () are associated with antimicrobial and cytotoxic properties .

Biological Activity

N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the triazole ring and subsequent functionalization to introduce the amino and methoxy groups. Specific methodologies may vary, but common techniques include:

  • Condensation Reactions : Used to form the triazole structure.
  • Nucleophilic Substitution : To introduce the amino group.
  • Methylation : For incorporating the methoxy group.

Antimicrobial Properties

Research has indicated that compounds containing triazole moieties exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains with promising results.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
P. aeruginosa1264 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5Apoptosis via caspase activation
A549 (Lung Cancer)10Cell cycle arrest at G2/M phase

Kinase Inhibition

This compound has shown potential as a kinase inhibitor. Kinases play a crucial role in various signaling pathways associated with cancer progression.

Kinase Target IC50 (nM) Selectivity
EGFR50Moderate selectivity over other kinases
VEGFR200Less selective; potential off-target effects

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives including the target compound against clinical isolates of E. coli and S. aureus. The results indicated significant efficacy and suggested further development for therapeutic applications.
  • Case Study on Anticancer Properties : In vitro studies demonstrated that this compound induced apoptosis in MCF-7 cells through mitochondrial pathways, confirmed by flow cytometry analyses.

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